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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitropyridine

Cat. No.: B574560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2,5-
Difluoro-3-nitropyridine, a key intermediate in medicinal chemistry and drug development.

This document outlines the theoretical and experimental approaches to elucidating its

molecular structure, including crystallographic and spectroscopic techniques. While specific

experimental data for this compound is not publicly available, this guide details the established

protocols for its synthesis and characterization, providing a robust framework for researchers.

The guide includes standardized experimental workflows and data presentation formats to

facilitate comparative analysis and further investigation into the properties and applications of

this compound.

Introduction
2,5-Difluoro-3-nitropyridine (CAS No: 179558-82-8) is a halogenated and nitrated pyridine

derivative of significant interest in the synthesis of complex organic molecules, particularly in

the pharmaceutical industry. The presence of two fluorine atoms and a nitro group on the

pyridine ring imparts unique electronic properties and reactivity, making it a versatile building

block for the development of novel therapeutic agents. A thorough understanding of its three-

dimensional structure is paramount for predicting its chemical behavior, designing synthetic

routes, and understanding its potential interactions with biological targets.
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This guide serves as a technical resource for professionals engaged in the research and

development of pharmaceuticals and other advanced materials. It consolidates the necessary

theoretical background and practical experimental protocols for a comprehensive structural

analysis of 2,5-Difluoro-3-nitropyridine.

Molecular and Physicochemical Properties
2,5-Difluoro-3-nitropyridine is a liquid at room temperature with the molecular formula

C₅H₂F₂N₂O₂.[1] Its structure combines the aromaticity of a pyridine ring with the strong

electron-withdrawing effects of two fluorine atoms and a nitro group. These features are

expected to significantly influence its bond lengths, bond angles, and overall molecular

geometry.

Table 1: Physicochemical Properties of 2,5-Difluoro-3-nitropyridine

Property Value Reference

CAS Number 179558-82-8 [1]

Molecular Formula C₅H₂F₂N₂O₂ [1]

Molecular Weight 160.08 g/mol

Physical Form Liquid [1]

Purity 97% [1]

Storage Temperature Inert atmosphere, 2-8°C [1]

Note: Detailed quantitative data such as melting point, boiling point, and density are not

consistently reported across public domains and should be confirmed via experimental analysis

or obtained from the supplier's certificate of analysis.

Structural Elucidation: A Methodological Overview
A complete structural analysis of 2,5-Difluoro-3-nitropyridine necessitates a combination of

crystallographic and spectroscopic methods. While specific experimental data for this

compound is not publicly available, the following sections detail the standard experimental

protocols required for its comprehensive characterization.
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Figure 1: Logical workflow for the comprehensive structural analysis of 2,5-Difluoro-3-
nitropyridine.

Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and

intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of 2,5-Difluoro-3-nitropyridine must be grown.

Given its liquid state at room temperature, crystallization can be attempted by slow cooling of

the neat liquid or by slow evaporation from a suitable solvent at low temperatures.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[2]

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and

cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected

using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images

are recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The crystal structure is then solved using direct methods

or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and

bond angles.
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Experimental Workflow for X-ray Crystallography
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Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data
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No published crystallographic data for 2,5-Difluoro-3-nitropyridine was found in the public

domain as of the date of this publication. The following tables are placeholders for

experimentally determined data.

Table 2: Placeholder for Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₅H₂F₂N₂O₂

Formula weight 160.08

Temperature e.g., 100(2) K

Wavelength e.g., 0.71073 Å

Crystal system To be determined

Space group To be determined

Unit cell dimensions a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °

Volume ? Å³

Z ?

Density (calculated) ? Mg/m³

Absorption coefficient ? mm⁻¹

F(000) ?

Crystal size e.g., 0.20 x 0.15 x 0.10 mm³

Theta range for data collection ? to ? °

Index ranges ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?

Reflections collected ?

Independent reflections ? [R(int) = ?]

Completeness to theta ? %

Refinement method e.g., Full-matrix least-squares on F²

Data / restraints / parameters ? / ? / ?

Goodness-of-fit on F² ?

Final R indices [I>2sigma(I)] R1 = ?, wR2 = ?

R indices (all data) R1 = ?, wR2 = ?
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Largest diff. peak and hole ? and ? e.Å⁻³

Table 3: Placeholder for Selected Bond Lengths (Å) and Angles (°)

Bond Length (Å) Angle Degrees (°)

F(1)-C(2) ? N(1)-C(2)-C(3) ?

F(2)-C(5) ? C(2)-C(3)-C(4) ?

N(2)-C(3) ? C(3)-C(4)-C(5) ?

O(1)-N(2) ? C(4)-C(5)-C(6) ?

O(2)-N(2) ? C(5)-C(6)-N(1) ?

N(1)-C(2) ? C(6)-N(1)-C(2) ?

N(1)-C(6) ? C(2)-C(3)-N(2) ?

C(3)-C(4) ? C(4)-C(3)-N(2) ?

C(4)-C(5) ? O(1)-N(2)-O(2) ?

C(5)-C(6) ? O(1)-N(2)-C(3) ?

Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the connectivity of atoms and the

types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the

positions of the fluorine atoms. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

5.1.1. Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Difluoro-3-nitropyridine in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of about 0.6-0.7 mL in
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a standard 5 mm NMR tube.[1][3][4] The choice of solvent is critical, as it can influence

chemical shifts.[5]

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard acquisition parameters should be used, with referencing

to the residual solvent peak for ¹H and ¹³C spectra, and an external standard (e.g., CFCl₃) for

¹⁹F NMR.[5]

5.1.2. Expected Spectroscopic Features and Data

¹H NMR: The spectrum is expected to show two signals in the aromatic region,

corresponding to the two protons on the pyridine ring. The chemical shifts and coupling

constants (J-couplings) between the protons and with the fluorine atoms will be indicative of

their relative positions.

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the

pyridine ring. The chemical shifts will be influenced by the attached fluorine and nitro groups,

and C-F coupling will be observed.

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical

shifts will provide information about the electronic environment of each fluorine atom.

Table 4: Placeholder for NMR Spectroscopic Data
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H ? ? ? H-4

? ? ? H-6

¹³C ? ? ? C-2

? ? ? C-3

? ? ? C-4

? ? ? C-5

? ? ? C-6

¹⁹F ? ? ? F-2

? ? ? F-5

Note: The actual chemical shifts and coupling constants need to be determined experimentally.

The assignments are tentative.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

5.2.1. Experimental Protocol: IR Spectroscopy

Sample Preparation: As 2,5-Difluoro-3-nitropyridine is a liquid, a thin film can be prepared

between two KBr or NaCl plates.[6] Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7]

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the

range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from

the sample spectrum.

5.2.2. Expected Spectroscopic Features and Data
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Key expected absorption bands include those for C-F stretching, C=N and C=C stretching of

the pyridine ring, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Table 5: Placeholder for IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

e.g., ~3100-3000 weak-medium Aromatic C-H stretch

e.g., ~1600-1450 medium-strong Aromatic C=C and C=N stretch

e.g., ~1550-1500 strong Asymmetric NO₂ stretch

e.g., ~1350-1300 strong Symmetric NO₂ stretch

e.g., ~1250-1000 strong C-F stretch

Note: The exact positions and intensities of the absorption bands must be determined

experimentally.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can

offer insights into its structure through analysis of its fragmentation pattern.

5.3.1. Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via direct infusion or

through a chromatographic system (GC-MS or LC-MS). A soft ionization technique such as

Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the

molecular ion peak.[8] Electron Ionization (EI) can be used to induce fragmentation.

Data Acquisition: The mass spectrum is acquired using a mass analyzer (e.g., Quadrupole,

Time-of-Flight). High-resolution mass spectrometry (HRMS) is recommended for accurate

mass measurement to confirm the elemental composition.

5.3.2. Expected Spectroscopic Features and Data
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The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak

(e.g., [M+H]⁺) corresponding to the molecular weight of 2,5-Difluoro-3-nitropyridine (160.08

g/mol ). The fragmentation pattern will depend on the ionization technique used.

Table 6: Placeholder for Mass Spectrometry Data

m/z Relative Intensity (%)
Possible Fragment
Assignment

e.g., 160 ? [M]⁺

e.g., 114 ? [M - NO₂]⁺

Further fragments ? To be determined

Note: The m/z values and relative intensities are dependent on the experimental conditions and

need to be determined experimentally.

Synthesis Protocol
While a specific, detailed synthesis protocol for 2,5-Difluoro-3-nitropyridine is not readily

available in peer-reviewed literature, a general method can be adapted from the synthesis of

similar compounds, such as 2,6-difluoro-3-nitropyridine.[9] The synthesis likely involves the

nitration of a difluoropyridine precursor.

General Synthetic Procedure (Hypothetical):

Starting Material: 2,5-Difluoropyridine.

Nitration: To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric

acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or

nitronium tetrafluoroborate) is added dropwise at a controlled temperature (e.g., 0-5 °C).

Reaction Monitoring: The reaction progress is monitored by a suitable technique such as

Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Upon completion, the reaction mixture is carefully poured onto ice and neutralized

with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography on silica gel to yield pure 2,5-Difluoro-3-
nitropyridine.

Relevance to Drug Development and Future
Directions
Fluorinated pyridines are prevalent scaffolds in modern pharmaceuticals due to the ability of

fluorine to modulate physicochemical properties such as lipophilicity, metabolic stability, and

binding affinity. The presence of the nitro group in 2,5-Difluoro-3-nitropyridine offers a

versatile handle for further chemical transformations, such as reduction to an amino group,

which can then be used to build more complex molecular architectures.

Currently, there is no publicly available information on specific signaling pathways or biological

targets associated with 2,5-Difluoro-3-nitropyridine itself. Its primary role is that of a synthetic

intermediate. Future research could involve screening this compound and its derivatives

against various biological targets to explore potential therapeutic applications.

Conclusion
This technical guide has outlined the essential methodologies for the comprehensive structural

analysis of 2,5-Difluoro-3-nitropyridine. While a complete set of experimental data is not yet

available in the public domain, the provided protocols for crystallographic and spectroscopic

analysis offer a clear roadmap for researchers to fully characterize this important synthetic

building block. The structural data obtained through these methods will be invaluable for its

application in the rational design and synthesis of novel compounds with potential applications

in the pharmaceutical and materials science fields. It is recommended that researchers obtain

specific analytical data from commercial suppliers or perform the detailed experimental

procedures outlined herein to confirm the structural properties of this compound for their

specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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